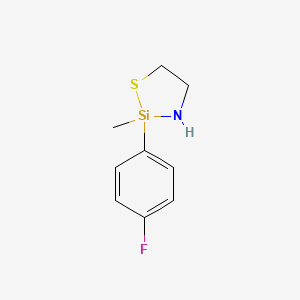
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a methyl group, and a silacyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-fluoroaniline with a methacrylic acid derivative in the presence of a palladium catalyst. The process includes the formation of a p-fluorophenyldiazonium salt, which then reacts with the methacrylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the silacyclopentane ring could influence its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenyl esters: These compounds share the fluorophenyl group and are used in various chemical reactions.
Perfluorinated compounds: These compounds lack C-H bonds and have unique properties due to their fluorine content.
Uniqueness
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its combination of a fluorophenyl group, a methyl group, and a silacyclopentane ring. This structure imparts specific chemical and physical properties that differentiate it from other fluorinated compounds.
Biologische Aktivität
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique silacyclopentane structure with a fluorinated aromatic group, which may influence its biological properties. The presence of sulfur and nitrogen within the ring structure can also play a significant role in its interaction with biological targets.
Biological Activity Overview
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered pharmacokinetics. The introduction of fluorine atoms can modify the electronic properties of the molecule, potentially leading to improved efficacy against various biological targets.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
1. Anticancer Activity
A study evaluated the cytotoxic effects of various fluorinated compounds, including derivatives similar to this compound, on cancer cell lines such as HeLa and A549. The results indicated that fluorinated compounds generally exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the specific structure and substituents present .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 25 |
| This compound | HeLa | TBD |
2. Antimicrobial Activity
Another study focused on the antimicrobial properties of fluorinated compounds. The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity.
| Compound | MIC (µM) | Activity |
|---|---|---|
| Fluorinated Compound X | 32 | Moderate |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Modifications in the fluorine substitution pattern and the nature of the thiol or nitrogen groups are critical in determining its efficacy.
Key Findings:
- Fluorination : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
- Thioether/Nitrogen Interaction : The thioether and nitrogen functionalities may facilitate interactions with biological macromolecules, enhancing activity.
Eigenschaften
CAS-Nummer |
84260-27-5 |
|---|---|
Molekularformel |
C9H12FNSSi |
Molekulargewicht |
213.35 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-2-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H12FNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
XUMDPFFVLMDFDN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(NCCS1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















